4-(Anthracen-10-YL)benzyl alcohol
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Overview
Description
4-(Anthracen-10-YL)benzyl alcohol is an organic compound with the molecular formula C21H16O. It is a derivative of anthracene, which is an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is of interest due to its unique photophysical and photochemical properties, making it relevant in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-10-YL)benzyl alcohol typically involves the Friedel-Crafts alkylation reaction. This method includes the reaction of anthracene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(Anthracen-10-YL)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are employed.
Major Products Formed
Oxidation: Anthracene-10-carboxylic acid.
Reduction: 4-(Anthracen-10-YL)methane.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
4-(Anthracen-10-YL)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 4-(Anthracen-10-YL)benzyl alcohol involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interaction with biological molecules. These interactions can affect cellular pathways and molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4-(Anthracen-10-YL)benzyl alcohol is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other anthracene derivatives. This uniqueness makes it valuable in applications requiring specific light-emitting characteristics, such as in OLEDs .
Properties
Molecular Formula |
C26H22O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[4-[4-[4-[4-(hydroxymethyl)phenyl]phenyl]phenyl]phenyl]methanol |
InChI |
InChI=1S/C26H22O2/c27-17-19-1-5-21(6-2-19)23-9-13-25(14-10-23)26-15-11-24(12-16-26)22-7-3-20(18-28)4-8-22/h1-16,27-28H,17-18H2 |
InChI Key |
CLXUUNBBAOZNII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CO |
Origin of Product |
United States |
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